molecular formula C9H12N4 B3174608 [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 953907-40-9

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Cat. No.: B3174608
CAS No.: 953907-40-9
M. Wt: 176.22 g/mol
InChI Key: ODOBGNCJWFQPNV-UHFFFAOYSA-N
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Description

“[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a compound that contains an imidazo[4,5-b]pyridine core, which is a fused imidazole and pyridine ring system . This compound is structurally similar to purines, which are key components of many biological molecules . It is known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds . The alkylation reaction of this compound gives, each time, two regioisomers, N3 and N4 .


Molecular Structure Analysis

The molecular structure of “this compound” was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .


Chemical Reactions Analysis

The chemical reactions involving this compound include its reaction with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to form the expected regioisomers compounds .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid . Its linear formula is C9H12N4 . The CAS Number is 953907-40-9 .

Scientific Research Applications

Heterocyclic Aromatic Amines (HAAs) in Biological Matrices Analysis

Research on HAAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) focuses on their formation during cooking and potential carcinogenic effects. Studies highlight the importance of analyzing HAAs in foodstuffs and biological matrices to understand their biological impacts and exposure levels. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry, are preferred for sensitive and selective detection of HAAs and their metabolites in various samples, including food products and biological fluids (Teunissen et al., 2010).

Applications in Organic Synthesis and Medicinal Chemistry

The structural motif of imidazopyridine, a close relative to the compound of interest, is significant in medicinal chemistry due to its diverse biological activities. Imidazopyridine derivatives, for instance, have been extensively explored for their therapeutic potentials, including anticancer, antibacterial, and anti-inflammatory effects. This highlights the importance of heterocyclic compounds in drug discovery and the development of novel treatments for various diseases (Li et al., 2019).

Role in Drug Development

Imidazopyridines have been identified as crucial scaffolds in the synthesis of compounds with potential antibacterial properties, especially against multi-drug resistant bacterial infections. This underscores the role of such heterocyclic compounds in addressing the global challenge of antibiotic resistance and the ongoing search for new effective treatments (Sanapalli et al., 2022).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic significance. Given its structural resemblance to purines and its ability to influence many cellular pathways, it could be investigated for its potential role in treating various diseases .

Properties

IUPAC Name

2-(3-methylimidazo[4,5-b]pyridin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-13-8(4-5-10)12-7-3-2-6-11-9(7)13/h2-3,6H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOBGNCJWFQPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
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[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
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[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

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